molecular formula C22H28O2S B14533775 S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate CAS No. 62525-96-6

S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate

Cat. No.: B14533775
CAS No.: 62525-96-6
M. Wt: 356.5 g/mol
InChI Key: ZEGVQXUDNHFFRA-UHFFFAOYSA-N
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Description

S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethylphenyl group and a heptyloxy group attached to a benzene ring, with a carbothioate functional group. Its molecular formula is C22H28O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethylphenyl thiol with 4-(heptyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like recrystallization and distillation can be used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylphenyl and heptyloxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s carbothioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the ethylphenyl and heptyloxy groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Methylphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Propylphenyl) 4-(heptyloxy)benzene-1-carbothioate

Uniqueness

S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylphenyl group enhances its stability and reactivity compared to similar compounds with different substituents. Additionally, the heptyloxy group contributes to its lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

CAS No.

62525-96-6

Molecular Formula

C22H28O2S

Molecular Weight

356.5 g/mol

IUPAC Name

S-(4-ethylphenyl) 4-heptoxybenzenecarbothioate

InChI

InChI=1S/C22H28O2S/c1-3-5-6-7-8-17-24-20-13-11-19(12-14-20)22(23)25-21-15-9-18(4-2)10-16-21/h9-16H,3-8,17H2,1-2H3

InChI Key

ZEGVQXUDNHFFRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC

Origin of Product

United States

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